Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate
Overview
Description
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is a chemical compound with the CAS Number: 1159823-83-2. Its molecular formula is C8H10BrN3O2 and it has a molecular weight of 260.09 . It is a solid substance .
Molecular Structure Analysis
The InChI code for Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is 1S/C8H10BrN3O2/c1-2-14-7(13)5-12-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3,(H,10,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate has a boiling point of 369.4±48.0°C at 760 mmHg and a density of 1.580±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
A derivative of ethyl 2-(5-bromopyrimidin-2-ylamino)acetate was synthesized and characterized through single crystal X-ray analysis and vibrational spectral studies. This process illustrates the compound's role in the formation of new mecarbinate derivatives, highlighting its importance in structural chemistry and molecular design (Da-Yun Luo et al., 2019).
Reactivity Studies
Research on the reactivity of 2-aminopyridine and Meldrum’s acid with ethyl 2-(5-bromopyrimidin-2-ylamino)acetate underscores its utility in generating a range of compounds under different conditions. This work demonstrates the compound's versatility in chemical synthesis, offering pathways to diverse molecular architectures (Sara Asadi et al., 2021).
Antioxidant and Antitumor Activities
The compound serves as a precursor in the synthesis of new thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines derivatives. These derivatives have been evaluated for their antioxidant and antitumor activities, indicating the compound's potential as a starting material for therapeutic agents (A. Abu-Hashem et al., 2011).
Radical Chemistry in Drug Development
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate has been utilized in the synthesis of 5-halopyrimidine-4-carboxylic acid esters through the Minisci reaction. This method is noted for its regioselectivity and efficiency, enabling the creation of pharmacologically active molecules, including potent CK2 inhibitors. The application demonstrates the compound's role in innovative drug development strategies (C. Regan et al., 2012).
Memory Enhancement Studies
In pharmacological research, derivatives of ethyl 2-(5-bromopyrimidin-2-ylamino)acetate have been investigated for their effects on memory enhancement in mice. This exploration into neuropharmacology suggests potential applications in developing treatments for memory-related disorders (Li Ming-zhu, 2007).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501, which advise on measures to take for handling, storage, and disposal .
properties
IUPAC Name |
ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-2-14-7(13)5-12-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJIEFRRPDPTHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695129 | |
Record name | Ethyl N-(5-bromopyrimidin-2-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate | |
CAS RN |
1159823-83-2 | |
Record name | Ethyl N-(5-bromopyrimidin-2-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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